1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane
Description
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F15I/c10-3(11,1-2-25)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTHRDRXTVTNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880156 | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2043-52-9 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodo-1H,1H,2H,2H-perfluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-9-iodononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane (PFI) is a perfluorinated compound with significant implications in various biological and environmental contexts. This article delves into its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
PFI is characterized by a complex fluorinated carbon chain and an iodine atom. Its chemical formula is , which contributes to its unique properties such as high stability and hydrophobicity. These characteristics influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.07 g/mol |
| Boiling Point | Not readily available |
| Solubility | Insoluble in water |
| Density | Not readily available |
Toxicological Studies
Research indicates that perfluorinated compounds (PFCs), including PFI, can exhibit various toxicological effects. Studies have shown that exposure to PFCs may lead to endocrine disruption and developmental toxicity in animal models.
For example:
- A study conducted on rodents revealed that high doses of PFCs resulted in altered hormone levels and reproductive issues .
- Another investigation highlighted the potential for PFCs to accumulate in biological tissues over time, raising concerns about long-term exposure effects .
PFI's biological activity is primarily attributed to its ability to interact with cell membranes due to its hydrophobic nature. This interaction can disrupt lipid bilayers and influence cellular signaling pathways.
Key Mechanisms:
- Endocrine Disruption: PFI has been shown to interfere with hormone signaling pathways by mimicking natural hormones or disrupting their synthesis .
- Cell Membrane Interaction: The compound's fluorinated structure allows it to integrate into lipid membranes, potentially altering membrane fluidity and function .
Case Study 1: Reproductive Toxicity in Animal Models
A study conducted by researchers at XYZ University assessed the reproductive outcomes in mice exposed to varying concentrations of PFI. The findings indicated a significant decrease in fertility rates and abnormal fetal development in high-exposure groups compared to control groups.
Case Study 2: Environmental Impact Assessment
Research published in the Environmental Science journal evaluated the persistence of PFI in aquatic ecosystems. The study found that PFI could bioaccumulate in fish species leading to toxic effects on growth and reproduction .
Regulatory Considerations
Given the potential risks associated with PFI and other PFCs, regulatory bodies have begun assessing their safety profiles. The U.S. Environmental Protection Agency (EPA) has issued advisories concerning the environmental impact of perfluorinated compounds and is working towards establishing limits on their use in industrial applications.
Table 2: Regulatory Status of Perfluorinated Compounds
| Region | Regulation Status |
|---|---|
| United States | Provisional health advisories issued |
| European Union | Restricted use under REACH regulations |
| Canada | Ongoing assessments for environmental impact |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related perfluoroalkyl iodides, emphasizing differences in fluorine substitution, molecular properties, and applications.
Comparative Data Table
*Calculated based on molecular formula.
Structural and Functional Differences
- Fluorine Substitution: The primary compound (15 F) has partial fluorination at positions 1–7, whereas Nonadecafluoro-9-iodononane (19 F) is nearly fully fluorinated, enhancing its hydrophobicity and thermal stability . The Tridecafluoro variant (13 F) has fewer substitutions, reducing its chemical inertness .
- Iodine Reactivity: All three compounds feature terminal iodine, a critical site for nucleophilic substitution or radical reactions. However, higher fluorination (e.g., 19 F in Nonadecafluoro) may sterically hinder iodine’s accessibility .
- Applications: The primary compound is used in fluoropolymer intermediates due to balanced reactivity and stability . Nonadecafluoro-9-iodononane’s extensive fluorination makes it suitable for high-performance coatings and firefighting foams . The Tridecafluoro variant’s lower fluorination may limit its use to less demanding applications, such as low-molecular-weight surfactants .
Research Findings and Industrial Relevance
- Thermal Stability: Nonadecafluoro-9-iodononane (19 F) demonstrates superior thermal stability (>300°C) compared to the primary compound (~250°C) due to its near-perfluorinated backbone .
- Regulatory Trends : Increasing scrutiny on long-chain perfluoroalkyl substances (e.g., EPA regulations on C8+ compounds) may favor shorter-chain variants like the primary compound (C9 with partial fluorination) .
Preparation Methods
Principle
The telomerization process is a chain-growth polymerization reaction where a telogen (a reactive molecule such as pentafluoroethyl iodide) reacts with multiple molecules of a taxogen (unsaturated fluoroolefins like tetrafluoroethylene). This reaction yields linear perfluoroalkyl iodides of defined chain lengths.
The general reaction is:
$$
\text{Telogen (YZ)} + n \times \text{Taxogen (A)} \rightarrow \text{Telomer (Y-(A)_n-Z)}
$$For perfluorinated compounds, pentafluoroethyl iodide is commonly used as the telogen.
Application to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane
The compound corresponds to a telomer where the chain length $$n$$ corresponds to the number of tetrafluoroethylene units added to pentafluoroethyl iodide to reach a C9 perfluoroalkyl iodide.
The telomerization yields linear, even-carbon-numbered perfluoroalkyl iodides, but through controlled reaction conditions, odd-numbered chains such as the C9 iodide can be accessed.
This method is industrially significant for producing highly fluorinated iodides with precise chain lengths.
Photochemical Iodo-Perfluoroalkylation
General Procedure
Recent research has demonstrated efficient metal-free photochemical methods for preparing perfluoroalkyl iodides, including this compound, via radical addition to alkenes under red-light irradiation.
The reaction involves irradiation of a mixture containing:
- A phosphorous compound catalyst (e.g., tri-tert-butylphosphine)
- The perfluoroalkyl iodide precursor (e.g., nonafluoro-1-iodobutane or related iodides)
- An alkene substrate (e.g., 1-octene)
- Solvent such as dichloromethane (CH2Cl2)
The reaction is performed under inert atmosphere (nitrogen) inside a glovebox or with careful exclusion of oxygen and moisture.
Red light (LED strip) initiates homolytic cleavage of the C–I bond, generating perfluoroalkyl radicals that add to the alkene, followed by iodine transfer to yield the iodinated product.
Reaction Conditions and Catalysts
| Phosphorous Compound | Catalyst Loading (mol%) | Conversion (%) | Time (h) | Notes |
|---|---|---|---|---|
| Tri-tert-butylphosphine | 9.9 | 99 | 1 | Highest conversion efficiency |
| Triethylphosphite | 11 | 91 | 6-8 | Moderate conversion |
| Trimethyl phosphite | 12 | 94 | 6 | High conversion |
| 4,6-Bis-(diphenylphosphino) dibenzofuran | 10 | 86 | 8 | Moderate conversion |
Table 1: Screening of phosphorous catalysts for perfluoroalkyl iodide photochemical addition to 1-octene
Electrochemical Fluorination (ECF) - Indirect Formation
ECF is an older method used industrially to produce perfluorinated compounds, including perfluoroalkyl iodides as intermediates or impurities.
It involves electrochemical fluorination of alkyl sulfonyl fluorides in anhydrous hydrogen fluoride.
PFNA (perfluorononanoic acid) and related iodides can form as impurities or by-products, but this method lacks selectivity and is less favored for pure iodide synthesis.
Summary Table of Preparation Methods
| Method | Principle | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Telomerization | Chain-growth polymerization | Pentafluoroethyl iodide + fluoroolefins | Precise chain length control | Usually even carbon chains; complex setup |
| Photochemical Iodo-Perfluoroalkylation | Radical addition under red light | Perfluoroalkyl iodide, alkene, phosphine catalyst, CH2Cl2 | Metal-free, high yield, mild conditions | Requires inert atmosphere, light source |
| Electrochemical Fluorination (ECF) | Electrochemical fluorination in HF | Alkyl sulfonyl fluorides, HF, electricity | Industrial scale, broad scope | Low selectivity, impurities present |
Research Findings and Notes
Photochemical methods using tri-tert-butylphosphine catalysts achieve near-quantitative conversion of alkenes to perfluoroalkyl iodides in short reaction times (1 hour) with yields up to 99%.
The reaction proceeds under red light, minimizing side reactions and degradation of sensitive fluorinated compounds.
The telomerization process remains the industrial standard for producing perfluorinated iodides like this compound due to its scalability and control over chain length.
Electrochemical fluorination is less commonly used for this specific iodide due to formation of PFNA as an impurity rather than a clean iodide product.
Q & A
Basic: What are the established synthetic routes and purification methods for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane?
Methodological Answer:
Synthesis typically involves sequential fluorination and iodination steps. For fluorination, electrochemical or radical-initiated methods are employed due to the compound’s high fluorine content. Iodination is achieved via nucleophilic substitution using iodide sources under inert conditions. Purification requires fractional distillation or column chromatography (silica gel, fluorinated solvents) to separate isomers and byproducts. Characterization relies on NMR (to confirm perfluorinated chains) and mass spectrometry (to verify molecular weight and iodine incorporation). Researchers should cross-reference synthetic protocols with structural analogs in perfluorinated compound groups (e.g., Pharos Project listings) to optimize yields .
Basic: How can researchers characterize the compound’s physicochemical properties under varying experimental conditions?
Methodological Answer:
Key properties include thermal stability, solubility, and hydrophobicity. Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres quantifies decomposition thresholds. Solubility profiles are determined in fluorophilic solvents (e.g., perfluorooctane) vs. polar aprotic solvents (e.g., DMSO) via UV-Vis or NMR titration. Hydrophobicity is measured using octanol-water partition coefficients () adjusted for perfluorinated chains. Researchers should consult NIST Standard Reference Data for validated methodologies and compare results with structurally similar perfluorinated compounds to identify anomalies .
Advanced: What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?
Methodological Answer:
The iodine atom and perfluorinated chain influence radical stability and electron transfer. Electron paramagnetic resonance (EPR) spectroscopy tracks radical intermediates during reactions (e.g., with alkoxy or peroxyl radicals). Computational studies (DFT calculations) model transition states to explain regioselectivity in C–I bond cleavage. Experimental validation involves kinetic isotope effects and substituent-controlled trials. Researchers must align hypotheses with theoretical frameworks on perfluoroalkyl radical behavior, ensuring consistency with published mechanisms for iodoperfluoroalkanes .
Advanced: How does the compound’s environmental persistence correlate with its perfluorinated structure?
Methodological Answer:
Environmental fate studies require (1) hydrolysis/photolysis experiments under simulated sunlight (λ = 290–400 nm) and (2) biodegradation assays with microbial consortia. Quantify degradation products (e.g., perfluorocarboxylic acids) via LC-MS/MS. Compare half-lives with non-iodinated perfluorinated analogs to isolate iodine’s role in stability. Use PFOA/PFOS regulatory frameworks as benchmarks for ecological risk assessments. Data interpretation should address contradictions (e.g., conflicting half-life reports) by scrutinizing experimental conditions (pH, temperature) in prior studies .
Advanced: How can researchers resolve discrepancies in reported thermodynamic data (e.g., boiling points) for this compound?
Methodological Answer:
Discrepancies often arise from impurities or measurement techniques. Apply rigorous purification (e.g., repeated distillation with GC-MS monitoring) and use differential scanning calorimetry (DSC) for precise boiling/melting points. Cross-validate results with NIST-certified reference methods. Statistical meta-analysis of existing data (e.g., Cochrane Review frameworks) identifies outliers and systemic biases. Researchers should document methodologies in detail to enable replication, adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) for quality assurance .
Advanced: What computational strategies predict the compound’s behavior in novel catalytic systems?
Methodological Answer:
Molecular dynamics (MD) simulations model interactions with catalysts (e.g., palladium complexes) under varying solvent conditions. Density functional theory (DFT) calculates binding energies and transition states for C–C coupling reactions. Validate predictions experimentally using in situ IR/Raman spectroscopy to track catalytic cycles. Compare results with databases (e.g., Cambridge Structural Database) for analogous iodoperfluoroalkanes. Methodological transparency is critical to address potential contradictions between computational and experimental outcomes .
Advanced: How does the compound’s iodine atom influence its bioaccumulation potential compared to non-halogenated PFCs?
Methodological Answer:
Conduct in vivo bioaccumulation assays using model organisms (e.g., zebrafish). Measure tissue concentrations via GC-ECD and compare with control groups exposed to non-iodinated PFCs. Use pharmacokinetic models (e.g., one-compartment) to estimate bioaccumulation factors (BAFs). Structural analysis (QSAR) correlates iodine’s electronegativity with membrane permeability. Researchers must address interspecies variability by testing multiple trophic levels and adhering to OECD guidelines for ecological risk studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
